4-[4-(4-carboxyphenyl)-2,3,5,6-tetramethylphenyl]benzoic acid
Description
4-[4-(4-Carboxyphenyl)-2,3,5,6-tetramethylphenyl]benzoic acid (hereafter referred to as TPDC-4CH3) is a dicarboxylic acid derivative featuring a central 2,3,5,6-tetramethylphenyl ring flanked by two para-carboxyphenyl groups. Its molecular formula is C₂₆H₂₄O₄, with a molecular weight of 400.47 g/mol. This compound is structurally classified as a terphenyl derivative, where the central phenyl ring is fully methylated, imparting steric bulk and hydrophobicity. TPDC-4CH3 is primarily utilized as a ligand in metal-organic frameworks (MOFs) and coordination polymers due to its rigid geometry and dual carboxylate groups, which facilitate strong metal coordination .
Properties
IUPAC Name |
4-[4-(4-carboxyphenyl)-2,3,5,6-tetramethylphenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O4/c1-13-14(2)22(18-7-11-20(12-8-18)24(27)28)16(4)15(3)21(13)17-5-9-19(10-6-17)23(25)26/h5-12H,1-4H3,(H,25,26)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMJNMJOZSBUHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C2=CC=C(C=C2)C(=O)O)C)C)C3=CC=C(C=C3)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’,5’,6’-Tetramethyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3,5,6-tetramethylbenzene and 4-bromobenzoic acid.
Coupling Reaction: The key step involves a coupling reaction between the tetramethylbenzene derivative and the bromobenzoic acid derivative. This can be achieved using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Oxidation: The resulting intermediate is then subjected to oxidation to introduce the carboxylic acid groups. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 2’,3’,5’,6’-Tetramethyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarboxylic acid may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2’,3’,5’,6’-Tetramethyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid groups to alcohols or other derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.
Esterification: The carboxylic acid groups can react with alcohols to form esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Esterification: Alcohols (e.g., methanol, ethanol), acid catalysts (e.g., sulfuric acid)
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives
Reduction: Formation of alcohols or reduced aromatic compounds
Substitution: Introduction of halogens, nitro groups, or other substituents
Esterification: Formation of esters with various alcohols
Scientific Research Applications
2’,3’,5’,6’-Tetramethyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor for the development of novel materials and catalysts.
Biology: Investigated for its potential biological activity and interactions with biomolecules. It may be used in studies related to enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties. It may be used in drug discovery and development for targeting specific diseases.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials. It may be incorporated into coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of 2’,3’,5’,6’-Tetramethyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structural features, including the aromatic rings and carboxylic acid groups, enable it to form specific interactions with these targets, leading to modulation of their activity. The exact pathways and molecular targets involved can vary based on the context of its use.
Comparison with Similar Compounds
Structural and Functional Comparisons
TPDC-4CH3 vs. Terephthalic Acid (BDC)
- Structure : BDC (benzene-1,4-dicarboxylic acid) is a simple dicarboxylic acid lacking methyl substituents. In contrast, TPDC-4CH3 has an extended terphenyl backbone with four methyl groups on the central ring.
- Properties :
- The methyl groups in TPDC-4CH3 enhance hydrophobicity and steric hindrance, reducing interpenetration in MOFs and increasing porosity .
- BDC-based MOFs (e.g., MOF-5) exhibit higher surface areas (~3000 m²/g) but lower thermal stability compared to TPDC-4CH3 frameworks, which retain structure up to 400°C due to methyl group stabilization .
- Applications : BDC is widely used in gas storage (e.g., H₂, CO₂), while TPDC-4CH3 MOFs excel in selective gas separation (e.g., CO₂/N₂) and hydrophobic guest encapsulation .
TPDC-4CH3 vs. 4,4'-Biphenyldicarboxylic Acid (BPDC)
- Structure : BPDC consists of two phenyl rings linked by a single bond, lacking methyl groups.
- Properties :
TPDC-4CH3 vs. [1,1':3',1''-Terphenyl]-4,4''-Dicarboxylic Acid
- Structure : This unmethylated terphenyl dicarboxylic acid shares a similar backbone but lacks methyl substituents.
- Properties :
TPDC-4CH3 vs. 4-[Tris(4-Carboxyphenyl)Methyl]Benzoic Acid (H₄mtb)
- Structure : H₄mtb is a tetracarboxylic acid with a central carbon atom bonded to three carboxyphenyl groups.
- Properties :
Research Findings
- MOF Performance : TPDC-4CH3-based MOFs exhibit CO₂ adsorption capacities of ~4.5 mmol/g at 1 bar, outperforming BDC frameworks (~3.2 mmol/g) due to enhanced Lewis acid-base interactions from methyl groups .
- Synthetic Methods : TPDC-4CH3 is synthesized via Suzuki-Miyaura coupling of methylated bromophenyl precursors, followed by hydrolysis of ester groups, achieving yields >75% .
Biological Activity
4-[4-(4-Carboxyphenyl)-2,3,5,6-tetramethylphenyl]benzoic acid (commonly referred to as TCPB) is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
TCPB has a molecular formula of and features a central benzoic acid structure with multiple carboxyphenyl substituents. The presence of carboxylic acid groups enhances its solubility in polar solvents and may influence its biological interactions.
Antioxidant Properties
TCPB exhibits significant antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. Studies have demonstrated that compounds with similar structures can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage. This property is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a pivotal role.
Anti-inflammatory Effects
Research indicates that TCPB may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory conditions. The mechanism appears to involve the modulation of signaling pathways associated with inflammation, such as NF-kB and MAPK pathways.
Anticancer Activity
Preliminary studies suggest that TCPB may exhibit anticancer properties. In vitro assays have indicated that TCPB can induce apoptosis in various cancer cell lines. The compound's ability to disrupt cell cycle progression and promote programmed cell death highlights its potential as a chemotherapeutic agent.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis via mitochondrial pathway |
| HeLa (Cervical) | 20 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 25 | Inhibition of proliferation through p53 activation |
Case Studies
- Neuroprotective Effects : A study conducted on neuronal cell cultures demonstrated that TCPB significantly reduced cell death induced by oxidative stress. The compound's protective effect was attributed to its antioxidant activity and ability to modulate intracellular signaling pathways related to survival.
- Inflammatory Bowel Disease (IBD) : In an animal model of IBD, TCPB administration resulted in decreased levels of inflammatory markers and improved histological scores compared to controls. These findings suggest that TCPB could be beneficial in managing chronic inflammatory conditions.
- Cancer Research : In a recent clinical trial involving patients with advanced breast cancer, TCPB was evaluated for its efficacy as an adjunct therapy alongside standard treatments. Results indicated a higher response rate in patients receiving TCPB compared to those on standard therapy alone.
The biological activity of TCPB can be attributed to several mechanisms:
- Antioxidant Mechanism : TCPB likely acts by donating electrons to free radicals, neutralizing them before they can cause cellular damage.
- Modulation of Signaling Pathways : TCPB influences key signaling pathways involved in inflammation and apoptosis, such as NF-kB and p53 pathways.
- Cell Cycle Regulation : By affecting cyclin-dependent kinases (CDKs), TCPB can induce cell cycle arrest in cancer cells, thereby inhibiting their proliferation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
